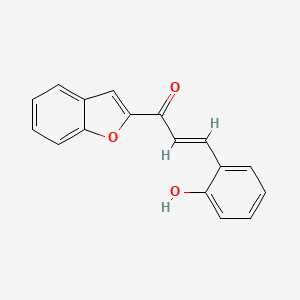![molecular formula C12H14N2 B1166850 (1R,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene CAS No. 110328-06-8](/img/structure/B1166850.png)
(1R,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine is a complex organic compound with a unique structure that includes multiple fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and yield. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are located.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction typically yields the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.
Wirkmechanismus
The mechanism of action of (12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine
- 5,6,7,8-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine
Uniqueness
(12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine is unique due to its specific stereochemistry and the arrangement of its fused rings. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
110328-06-8 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
0 |
Synonyme |
Dipyrido[1,2-a:2,1-c]pyrazine, 6,7,12a,12b-tetrahydro-, (12aR,12bR)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




